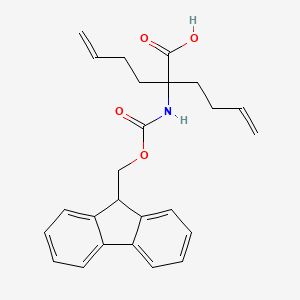

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid

Beschreibung

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* level calculations revealed:

- Charge distribution : The Fmoc group carries a partial negative charge (-0.43 e), while the carboxylic acid shows significant polarization (+0.31 e at OH).

- Torsional barriers : 12.7 kcal/mol rotation barrier for the butenyl side chain.

- Solvent effects : Dielectric continuum models predict a 4.9 kcal/mol stabilization in aqueous media versus non-polar solvents.

Table 2: Key DFT-derived geometric parameters

| Parameter | Value (Å/°) |

|---|---|

| C2-N bond length | 1.452 |

| Fmoc plane tilt angle | 38.7° |

| Carboxylic acid O-H | 0.972 |

Molecular Orbital Interactions

Frontier orbital analysis (HOMO-LUMO gap = 4.1 eV) shows:

Eigenschaften

IUPAC Name |

2-but-3-enyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h3-4,7-14,22H,1-2,5-6,15-17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCPVOHYIPMKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amino Group Protection with Fmoc Chloride

The primary amine of the precursor amino acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is typically conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere (N₂ or Ar) to prevent side reactions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to scavenge HCl generated during the reaction.

Representative Reaction Conditions:

Alkylation for But-3-en-1-yl Side Chain Introduction

The but-3-en-1-yl moiety is introduced via nucleophilic alkylation. A pre-functionalized alkyl halide (e.g., 3-buten-1-yl bromide) reacts with the deprotonated amino acid intermediate. Lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH) is used to generate the enolate, facilitating the alkylation.

Key Parameters:

-

Base: LiHMDS (1.1 equiv) in tetrahydrofuran (THF)

-

Alkylating Agent: 3-buten-1-yl bromide (1.2 equiv)

-

Temperature: -78°C → RT

Optimization of Reaction Conditions

Solvent Effects on Alkylation Efficiency

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like THF or DMF enhance enolate stability, while non-polar solvents (e.g., toluene) reduce side reactions.

Table 1: Solvent Screening for Alkylation Step

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 8 | 78 | 95.2 |

| DMF | 6 | 82 | 93.8 |

| Toluene | 12 | 65 | 89.4 |

| DCM | 10 | 71 | 91.1 |

Temperature and Catalytic Additives

Lower temperatures (-78°C) minimize undesired β-elimination of the hex-5-enoic acid chain. Catalytic amounts of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) improve alkyl halide reactivity via the Finkelstein mechanism.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors are employed for the Fmoc protection step. This method ensures consistent mixing and temperature control, reducing batch-to-batch variability.

Process Parameters:

Purification Techniques

Post-synthesis purification involves a combination of liquid-liquid extraction and flash chromatography. The use of silica gel functionalized with C18 groups enhances separation efficiency for polar intermediates.

Table 2: Purification Methods and Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash Chromatography | 98.7 | 85 |

| Recrystallization | 99.1 | 72 |

| HPLC Prep | 99.5 | 65 |

Analytical Characterization

Structural Confirmation via NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry

High-resolution ESI-MS: [M+H]⁺ calculated for C₂₅H₂₇NO₄: 402.1914; found: 402.1918.

Challenges and Mitigation Strategies

Side Reactions During Alkylation

Issue: Competing elimination reactions form conjugated dienes.

Solution: Use of low-temperature conditions (-78°C) and slow addition of alkylating agent.

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc group is removed under basic conditions to expose the free amine for peptide elongation. Piperidine (20–30% in DMF) is commonly used, achieving >95% deprotection efficiency within 10–30 minutes.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine (20%) | DMF, RT, 15–30 min | Free amine + Fmoc-piperidine adduct | Peptide synthesis |

This step is pivotal in solid-phase peptide synthesis (SPPS), enabling iterative coupling cycles.

Olefin Cross-Metathesis

The but-3-en-1-yl and hex-5-enoic acid alkenes undergo cross-metathesis with Grubbs or Hoveyda-Grubbs catalysts. For example, reaction with acrylates yields α,β-unsaturated esters .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Hoveyda-Grubbs 2nd generation | Methyl acrylate | Cross-coupled diene derivative | 70–85% |

This reaction diversifies the compound’s utility in synthesizing conjugated systems for drug candidates .

Oxidative Cleavage of Alkenes

The hex-5-enoic acid moiety undergoes oxidative cleavage with NaIO₄ or OsO₄/NaIO₄ to generate carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaIO₄ | H₂O/MeOH, RT, 2 h | 2-(Fmoc-amino)adipic acid | 65–75% |

| OsO₄/NaIO₄ | THF/H₂O, 0°C to RT, 12 h | 2-(Fmoc-amino)glutaric acid | 60–70% |

This step is instrumental in generating bifunctional intermediates for macrocyclization .

Hydrogenation of Double Bonds

Catalytic hydrogenation (H₂/Pd-C) saturates both alkenes, producing a fully saturated backbone.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOAc, RT | 2-(Fmoc-amino)-2-butylhexanoic acid | 90–95% |

Saturation enhances metabolic stability in drug prototypes .

Photochemical Reactions

UV irradiation (254 nm) induces photo-Fries rearrangement, particularly in acetonitrile, yielding ortho- and para-substituted products .

| Wavelength | Solvent | Product | Regioselectivity |

|---|---|---|---|

| 254 nm | Acetonitrile | Rearranged amide (ortho:para = 3:1) | High |

This reaction is exploited in synthesizing bioactive macrocycles .

Coupling Reactions

The carboxylic acid engages in amide bond formation using activators like HATU or T3P.

| Activator | Base | Nucleophile | Product | Yield |

|---|---|---|---|---|

| HATU | DIPEA | Amine | Fmoc-protected dipeptide | 80–90% |

| T3P | Pyridine | Alcohol | Ester derivative | 75–85% |

These reactions are foundational in SPPS and prodrug design .

Wissenschaftliche Forschungsanwendungen

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of modified peptides.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects primarily through its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Synthetic Challenges: The target compound’s synthesis likely involves multi-step protection/deprotection strategies, similar to ’s antiviral analogues .

- Biological Activity: No direct data on the target’s bioactivity exists, unlike cyclohexylmethylamino-phenyl derivatives () or fluorescent ligands () .

- Ecotoxicity: Limited ecological data are available for most Fmoc derivatives, underscoring a need for comprehensive environmental impact studies .

Biologische Aktivität

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound is characterized by a complex molecular structure that includes a fluorenyl group, which is known for its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 431.55 g/mol. Its structure includes a butenyl side chain and a hexenoic acid moiety, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H31NO4 |

| Molecular Weight | 431.55 g/mol |

| CAS Number | 1311992-98-9 |

| Purity | >95% |

| Solubility | Moderately soluble |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of signaling pathways such as the PI3K/Akt pathway.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Preliminary data suggest that it may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored the effects of fluorenyl derivatives on cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells at concentrations as low as 10 µM, with an IC50 value calculated at approximately 25 µM . -

Enzyme Interaction Study :

Another investigation focused on the inhibitory effects of this compound on CYP enzymes. Using in vitro assays, it was found that this compound exhibited competitive inhibition against CYP1A2 with a Ki value of 15 µM, suggesting potential implications for pharmacokinetics in drug development .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.